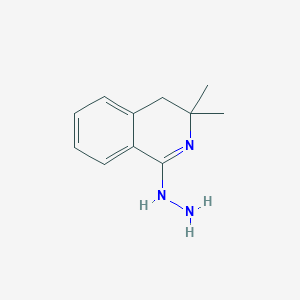![molecular formula C11H11N3 B11907392 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline](/img/structure/B11907392.png)
6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline is a heterocyclic compound with the molecular formula C11H11N3. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with cyclic ketones or aldehydes in the presence of a catalyst such as acetic acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation and nanoparticle catalysts has also been explored to improve reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of materials for optoelectronic devices and sensors.
Mécanisme D'action
The mechanism of action of 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzymes and interference with cellular processes such as replication and transcription . The compound also affects signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .
Comparaison Avec Des Composés Similaires
- 5,12-Dihydroquinoxalino[2,3-b]quinoxaline
- 6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
- 6-Methyl-6H-indolo[2,3-b]quinoxaline
- 9-Nitro-6H-indolo[2,3-b]quinoxaline
Comparison: 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline is unique due to its tetrahydropyrido ring, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it exhibits higher stability and a broader range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Propriétés
Formule moléculaire |
C11H11N3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
6,7,8,9-tetrahydropyrido[3,2-b]quinoxaline |
InChI |
InChI=1S/C11H11N3/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h3,6-7H,1-2,4-5H2 |
Clé InChI |
ZNWCHHPJMBRABA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=C(C=CC=N3)N=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11907314.png)


![6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11907328.png)

![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907338.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11907345.png)
![4-[(1R)-1-aminoethyl]naphthalen-1-ol](/img/structure/B11907349.png)
![5-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11907359.png)
![furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11907371.png)


![2,8-Diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11907386.png)

